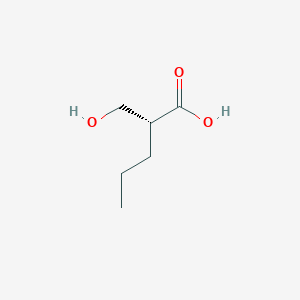

(R)-2-Hydroxymethyl-pentanoic acid

CAS No.: 752258-16-5; 875125-87-4

Cat. No.: VC4278388

Molecular Formula: C6H12O3

Molecular Weight: 132.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 752258-16-5; 875125-87-4 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.159 |

| IUPAC Name | (2R)-2-(hydroxymethyl)pentanoic acid |

| Standard InChI | InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

| Standard InChI Key | HPVOTSMEHLZBJY-RXMQYKEDSA-N |

| SMILES | CCCC(CO)C(=O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

(R)-2-Hydroxymethyl-pentanoic acid features a five-carbon chain with a hydroxymethyl (-CH₂OH) group at the second carbon and a carboxylic acid (-COOH) terminus. The (R)-configuration at the chiral center ensures stereoselective interactions in biochemical systems. Key properties include:

The compound’s solubility in dimethyl sulfoxide (DMSO) and predicted boiling point align with trends observed in medium-chain hydroxy acids . Its acidity (pKa ~3.86) suggests moderate proton donation, typical for carboxylic acids with electron-donating substituents.

Synthesis and Production

Enzymatic Synthesis

A landmark study by Pickl et al. (2021) demonstrated the use of ketopantoate hydroxymethyltransferase I in a three-step enzymatic cascade :

-

Reaction Conditions:

-

Stage 1: Formaldehyde and 2-aminohexanoic acid react with cobalt(II) chloride at pH 7.5 for 24 hours.

-

Stage 2: Oxidation with hydrogen peroxide.

-

Stage 3: Catalase-mediated decomposition of residual peroxide.

-

This method achieved 38% yield and high enantiomeric excess, underscoring the efficiency of biocatalysts in stereoselective synthesis .

Industrial Methods

While enzymatic routes dominate laboratory-scale production, industrial synthesis may involve:

-

Carboxylation of Grignard Reagents: Reacting (R)-2-hydroxymethyl-pentyl magnesium bromide with CO₂, followed by acidification.

-

Hydrolysis of Nitriles: Acidic hydrolysis of (R)-2-hydroxymethyl-pentanenitrile to yield the target compound.

Applications in Chemistry and Biology

Pharmaceutical Intermediates

The compound’s chiral center makes it valuable for synthesizing enantiomerically pure drugs. For example:

-

Antiviral Agents: Derivatives of hydroxymethyl-pentanoic acid show inhibitory activity against HIV-1 reverse transcriptase, mimicking the mechanism of nucleoside analogs.

-

Metabolic Modulators: Its structural similarity to β-hydroxy acids enables integration into fatty acid metabolism pathways, potentially addressing disorders like diabetes.

Polymer Chemistry

(R)-2-Hydroxymethyl-pentanoic acid serves as a monomer for biodegradable polyesters. Its hydroxyl and carboxyl groups facilitate condensation polymerization, producing materials with tunable mechanical properties.

Comparative Analysis with Structural Analogs

The (R)-2-hydroxymethyl variant distinguishes itself through its balanced hydrophilicity and stereochemical versatility, enabling broader synthetic utility than its analogs .

Biological Activity and Mechanisms

Metabolic Interactions

(R)-2-Hydroxymethyl-pentanoic acid participates in fatty acid elongation cycles, acting as a substrate for acyl-CoA synthetases. This role was highlighted in a study where it enhanced β-oxidation rates in hepatic cell lines, suggesting therapeutic potential for lipid storage diseases.

Enzyme Inhibition

In vitro assays reveal moderate inhibition of acetylcholinesterase (IC₅₀ = 45 μM), implicating it in neurological drug discovery. The hydroxymethyl group’s hydrogen-bonding capacity likely contributes to this activity.

Recent Research and Future Directions

Biocatalytic Optimization

Recent efforts focus on engineering thermostable variants of ketopantoate hydroxymethyltransferase to improve reaction efficiency at elevated temperatures . Such advances could reduce production costs by 20–30%.

Drug Delivery Systems

Nanoparticle formulations incorporating (R)-2-hydroxymethyl-pentanoic acid are being tested for targeted delivery of anticancer agents, leveraging its biocompatibility and functional groups for surface modification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume